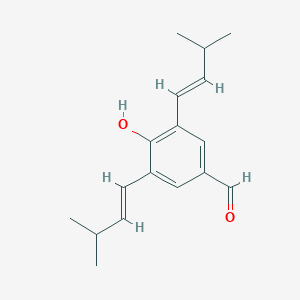

3,5-Diprenyl-4-hydroxybenzaldehyde

Vue d'ensemble

Description

3,5-Diprenyl-4-hydroxybenzaldehyde: is an organic compound with the molecular formula C17H22O2 and a molecular weight of 258.36 g/mol . It is classified as an isoprene phenyl butyl aldehyde and is known for its ability to inhibit biofilm formation in microbial strains . This compound is often used in scientific research to study the potential synergistic effects of clinically relevant antibiotics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,5-Diprenyl-4-hydroxybenzaldehyde can be synthesized from 4-Hydroxybenzaldehyde and 3,3-Dimethylallyl bromide . The reaction typically involves the use of a base such as potassium carbonate in a solvent like acetone, under reflux conditions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows similar principles as laboratory synthesis, with adjustments for scale and efficiency. This may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Diprenyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products:

Oxidation: 3,5-Diprenyl-4-hydroxybenzoic acid.

Reduction: 3,5-Diprenyl-4-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of DHAP, particularly its ability to inhibit pro-inflammatory cytokines. For instance, in a study involving macrophages, DHAP was shown to reduce the production of nitric oxide (NO) and several interleukins (IL-1β, IL-6) while increasing IL-10 levels, indicating a shift towards an anti-inflammatory response .

Case Study: In Vivo and In Vitro Analysis

- Source : Extracted from Ageratina pazcuarensis.

- Methodology : The compound was tested on ear edema induced by TPA in mice. Results showed a significant reduction in edema at various doses, with the highest dose exhibiting effects comparable to indomethacin, a standard anti-inflammatory drug .

| Concentration (mg/ear) | Reduction in Edema (%) |

|---|---|

| 0.5 | 45.00 |

| 1.0 | 60.00 |

| 2.0 | 77.75 |

Antioxidant Properties

The antioxidant capacity of DHAP has also been investigated, revealing its potential to scavenge free radicals effectively. The compound demonstrated an IC50 value of 0.096 mM in DPPH radical scavenging assays, indicating strong antioxidant activity .

Anticancer Potential

DHAP has shown promise in cancer research, particularly regarding its ability to sensitize cancer cells to apoptosis-inducing agents like TRAIL (tumor necrosis factor-related apoptosis-inducing ligand). In studies involving prostate cancer cells (LNCaP), DHAP enhanced the efficacy of TRAIL treatment, overcoming resistance seen in many cancer cells .

Case Study: TRAIL Sensitization

- Objective : To evaluate the effects of DHAP on TRAIL-mediated apoptosis.

- Results : Cells treated with both TRAIL and DHAP exhibited significantly increased cytotoxicity compared to controls treated with TRAIL alone.

| Treatment | Cytotoxicity (%) |

|---|---|

| Control | 10 |

| TRAIL only | 30 |

| TRAIL + DHAP | 70 |

Antibacterial Applications

DHAP has also been explored for its antibacterial properties, particularly its ability to inhibit biofilm formation in bacterial cultures. This characteristic suggests potential applications in developing antibacterial agents or coatings .

Synthesis and Derivatives

DHAP serves as a precursor for synthesizing various derivatives that may enhance its biological activity or provide new functionalities in medicinal chemistry .

Mécanisme D'action

The primary mechanism by which 3,5-Diprenyl-4-hydroxybenzaldehyde exerts its effects is through the inhibition of biofilm formation in microbial strains . This is achieved by interfering with the microbial cell signaling pathways that regulate biofilm production. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound disrupts the quorum sensing mechanisms in bacteria.

Comparaison Avec Des Composés Similaires

- Nervogenic acid (CAS#17622-86-5)

- 4-Hydroxy-3-(3-methyl-2-butenoyl)-5-(3-methyl-2-butenyl)benzoic acid (CAS#155051-85-7)

- 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid (CAS#151731-50-9)

- Cannabigerovarinic acid (CAS#64924-07-8)

- Cannabigerol (CAS#25654-31-3)

- Cannabichromene (CAS#20675-51-8)

- Cannabichromevarinic acid (CAS#64898-02-8)

- Cannabichromenic acid (CAS#185505-15-1)

- Atractylochromene (CAS#203443-33-8)

- Denudaquinol (CAS#1189105-40-5)

Uniqueness: 3,5-Diprenyl-4-hydroxybenzaldehyde is unique due to its dual prenyl groups and hydroxyl functionality, which contribute to its biofilm inhibitory properties. This makes it particularly valuable in research focused on antimicrobial resistance and biofilm-related infections.

Activité Biologique

3,5-Diprenyl-4-hydroxybenzaldehyde is a prenylated phenolic compound that has gained attention for its diverse biological activities, particularly its anti-inflammatory and antioxidant properties. This compound is structurally related to other phenolic compounds but exhibits unique biological effects due to the presence of prenyl groups.

- Molecular Formula : C18H24O2

- Molecular Weight : 272.4 g/mol

- IUPAC Name : 1-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone

- Canonical SMILES : CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)C)C

This compound exerts its biological effects through several mechanisms:

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α while enhancing anti-inflammatory cytokine IL-10 levels. This modulation can help alleviate inflammatory responses in various conditions.

- Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress. It has demonstrated significant antioxidant capacity in vitro, outperforming ascorbic acid in certain assays.

1. Anti-inflammatory Effects

Research indicates that this compound significantly reduces nitric oxide (NO) production and cytokine levels in macrophages stimulated by lipopolysaccharides (LPS). In a study, at a concentration of 91.78 µM, it inhibited:

- NO production by 38.96%

- IL-1β by 55.56%

- IL-6 by 51.62%

- TNF-α by 59.14%

Additionally, it increased IL-10 levels by 61.20% .

2. Antioxidant Activity

The antioxidant activity of this compound was evaluated using the DPPH assay, yielding an IC50 value of 26.00 ± 0.37 µg/mL , indicating a strong ability to scavenge free radicals compared to ascorbic acid's IC50 of 60.81 ± 1.33 µg/mL .

3. Membrane Stabilization

The protective effect against erythrocyte membrane lysis was assessed at various concentrations (25 to 400 µg/mL). Notably, concentrations between 25 and 100 µg/mL provided significant protection, while higher concentrations showed diminished effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| This compound | Prenylated phenolic compound | Anti-inflammatory, Antioxidant |

| 4-Hydroxyacetophenone | Non-prenylated phenolic | Different biological activities |

| 3,5-Diprenyl-4-hydroxyacetophenone | Prenylated phenolic compound | Anti-inflammatory |

Case Studies and Research Findings

A study published in the International Journal of Molecular Sciences highlighted the anti-inflammatory and antioxidant activities of this compound isolated from Ageratina pazcuarensis. The findings suggest potential therapeutic applications in treating inflammatory diseases due to its ability to modulate cytokine levels and protect against oxidative stress .

Another investigation focused on its antibacterial properties, demonstrating that it can inhibit biofilm formation in pathogenic bacteria, suggesting its utility in developing new antimicrobial agents .

Propriétés

IUPAC Name |

4-hydroxy-3,5-bis(3-methylbut-2-enyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O2/c1-12(2)5-7-15-9-14(11-18)10-16(17(15)19)8-6-13(3)4/h5-6,9-11,19H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVUELCNFASQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.